molecular formula C8H8F2O2 B3364022 3,6-Difluoro-1,2-benzenedimethanol CAS No. 1092449-21-2

3,6-Difluoro-1,2-benzenedimethanol

Cat. No.: B3364022
CAS No.: 1092449-21-2
M. Wt: 174.14 g/mol
InChI Key: HBRPNLKMJKLLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoro-1,2-benzenedimethanol is an organic compound with the molecular formula C8H8F2O2. It is characterized by the presence of two fluorine atoms and two hydroxymethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-1,2-benzenedimethanol typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 3,6-difluorobenzene with formaldehyde in the presence of a catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-1,2-benzenedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3,6-Difluoro-1,2-benzenedimethanol lies in the pharmaceutical industry. Its structural properties make it a valuable intermediate for synthesizing various bioactive compounds.

Case Study: Antifungal Agents
Research has indicated that derivatives of this compound exhibit significant antifungal activity. For instance, in a study on agricultural fungicides, compounds based on this structure were found to effectively inhibit fungal growth in crops . This highlights its potential as a scaffold for developing new antifungal agents in agriculture.

Chemical Intermediate

This compound serves as an important chemical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows it to be transformed into other useful compounds.

Table 1: Reaction Pathways Involving this compound

Reaction TypeProduct CompoundYield (%)
ReductionAlcohol derivatives85
AcylationAcylated products75
EtherificationEther derivatives90

This table summarizes typical reaction pathways and yields associated with this compound as a precursor.

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. Its fluorinated nature contributes to enhanced thermal stability and chemical resistance in polymer matrices.

Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer composites can significantly improve their mechanical properties and resistance to solvents . This application is particularly beneficial in industries requiring durable materials.

Environmental Applications

The compound's properties also lend themselves to environmental applications. Its effectiveness as a chemical intermediate can be utilized in synthesizing environmental monitoring agents or remediation materials.

Table 2: Environmental Applications of this compound

Application AreaDescription
Water TreatmentUsed in synthesizing adsorbents for pollutant removal
Soil RemediationDevelopment of biodegradable compounds for soil detoxification

These applications demonstrate the versatility of this compound beyond traditional uses.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-1,2-benzenedimethanol involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The hydroxymethyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-1,2-benzenedimethanol
  • 3,6-Dichloro-1,2-benzenedimethanol
  • 3,6-Difluoro-1,2-benzenediol

Uniqueness

3,6-Difluoro-1,2-benzenedimethanol is unique due to the specific positioning of the fluorine atoms and hydroxymethyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Biological Activity

3,6-Difluoro-1,2-benzenedimethanol (C8H8F2O2) is an organic compound characterized by the presence of two fluorine atoms and two hydroxymethyl groups attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structure and Reactivity

This compound features a unique structural arrangement that influences its reactivity and biological activity:

  • Molecular Formula: C8H8F2O2
  • Functional Groups: Hydroxymethyl (-CH2OH) and Fluoro (-F) groups
  • Reactivity: The compound can undergo oxidation to form aldehydes or carboxylic acids and can be reduced to yield simpler fluorinated derivatives.
PropertyValue
Molecular Weight174.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The fluorine atoms enhance binding affinity to specific enzymes or receptors, potentially leading to inhibitory effects on metabolic pathways.
  • Hydrogen Bonding: The hydroxymethyl groups can participate in hydrogen bonding, influencing the compound's interactions with biological macromolecules.

Potential Therapeutic Applications

Research indicates several potential applications for this compound:

  • Antitumor Activity: Preliminary studies suggest that the compound may exhibit antitumor properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation in vitro .
  • Antimicrobial Properties: The compound's unique structure may confer antimicrobial activity against various pathogens, although specific data on this compound is limited compared to its analogs.
  • Drug Development: The compound is being explored as a biochemical probe for drug design due to its favorable pharmacokinetic properties.

Table 2: Comparison with Similar Compounds

CompoundAntitumor ActivityAntimicrobial ActivityUnique Features
This compoundPotentialLimitedUnique fluorination pattern
3,5-Difluoro-1,2-benzenedimethanolModerateModerateDifferent fluorination pattern
3,6-Dichloro-1,2-benzenedimethanolHighHighChlorine substituents influence reactivity

Case Study 1: Antitumor Activity Evaluation

In a study evaluating various benzimidazole derivatives for antitumor activity, compounds structurally related to this compound demonstrated significant cytotoxic effects against human lung cancer cell lines (A549 and HCC827). The compounds were tested using MTS cytotoxicity assays which revealed IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Testing

An investigation into the antimicrobial properties of fluorinated compounds found that derivatives similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. Although direct testing on this specific compound is limited, the structural features suggest potential efficacy against microbial targets.

Properties

IUPAC Name

[3,6-difluoro-2-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRPNLKMJKLLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (792 mg, 19.8 mmol) was suspended in THF (6 ml) and cooled in an ice bath. A solution of 4,7-difluoro-isobenzofuran-1,3-dione (730 mg, 3.97 mmol) in THF (6 ml) was added during 5 min. After completion of the reaction (5 min), diethyl ether (30 ml) was added. Subsequently, 2 ml of EA were added in order to decompose excess of lithium aluminium hydride, and thereafter water was slowly added until the alumina salts precipitated. The supernatant was decanted and the precipitate washed twice with EA. The combined extracts were dried over sodium sulfate, filtered and evaporated to dryness to yield 360 mg of the title compound.
Quantity
792 mg
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reactant
Reaction Step One
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730 mg
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reactant
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6 mL
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30 mL
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2 mL
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0 (± 1) mol
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Reaction Step Five
Name
Quantity
6 mL
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solvent
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.